molecular formula C19H17N5S B2838929 4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 1251552-72-3

4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B2838929
CAS No.: 1251552-72-3
M. Wt: 347.44
InChI Key: OJMVNUYRESOXBK-UHFFFAOYSA-N
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Description

4-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a thiazole ring fused to a 1,2,3-triazole moiety. The thiazole ring is substituted with a 2,5-dimethylphenyl group at position 4, while the triazole ring is linked to a phenyl group at position 1. The compound’s molecular formula is C₂₁H₂₀N₆S, with a molecular weight of 407.49 g/mol (as per analogous compounds in ).

Properties

IUPAC Name

5-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5S/c1-12-8-9-13(2)15(10-12)16-11-25-19(21-16)17-18(20)24(23-22-17)14-6-4-3-5-7-14/h3-11H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMVNUYRESOXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine (CAS Number: 1251552-72-3) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC19H17N5S
Molecular Weight347.4 g/mol
StructureChemical Structure

Anticancer Activity

Research indicates that compounds containing triazole and thiazole rings exhibit significant anticancer properties. The presence of these moieties in This compound suggests potential efficacy against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in tumor growth and proliferation. For instance, triazole derivatives have been shown to inhibit steroid sulfatase (STS), an enzyme critical for estrogen synthesis in certain cancers .
  • Case Studies :
    • A study demonstrated that related compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC3) .
    • In vivo studies using mouse models have shown that derivatives of triazole-thiazole compounds can significantly reduce tumor size when administered at optimized doses .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

  • In Vitro Studies : Various studies have reported that triazole derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Mechanism : The antimicrobial action is believed to result from the disruption of microbial cell membranes and interference with nucleic acid synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Substituents : The presence of electron-donating groups such as methyl at specific positions on the phenyl ring enhances cytotoxicity. For example, compounds with dimethyl substitutions at the para position showed improved activity compared to their mono-substituted counterparts .
  • Thiazole Ring Contribution : The thiazole moiety contributes significantly to the overall biological activity by providing a site for interaction with biological targets .

Synthesis Pathways

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors:

  • Step 1 : Formation of the thiazole ring through condensation reactions.
  • Step 2 : Introduction of the triazole moiety via click chemistry techniques.
  • Step 3 : Final amination to yield the target compound .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. For example, studies have shown that compounds containing triazole rings can inhibit cell proliferation in various cancer cell lines, including leukemia and cervical carcinoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties. The compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.

Anti-inflammatory Effects

Some studies suggest that triazole derivatives can modulate inflammatory pathways. This property can be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases.

Case Studies

Here are some documented case studies highlighting the applications of 4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine:

StudyFocusFindings
Abdel-Wahab et al. (2023)Synthesis and characterizationReported successful synthesis with confirmed structural integrity via X-ray diffraction .
PMC7666045 (2020)Antiproliferative activityDemonstrated that triazole-containing compounds showed lower IC50 values in cancer cell lines compared to parent compounds .
Wiley Online Library (2024)Medicinal chemistry significanceDiscussed the broad biological activities of triazoles, emphasizing their role in drug discovery .

Implications in Drug Development

The unique structural features and biological activities of this compound position it as a promising candidate for further development as a therapeutic agent. The ability to modify its structure through synthetic chemistry opens avenues for optimizing its efficacy and reducing potential side effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacological Potential: While direct bioactivity data for the target compound is absent, structurally related benzothiazole-triazole hybrids demonstrate IC₅₀ values <10 µM in antiproliferative assays .
  • Structure-Activity Relationships (SAR) :
    • Methyl groups on aryl rings enhance lipophilicity, improving blood-brain barrier penetration.
    • Triazole-thiazole hybrids show superior metabolic stability over triazole-oxadiazole analogs due to reduced oxidative degradation .

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